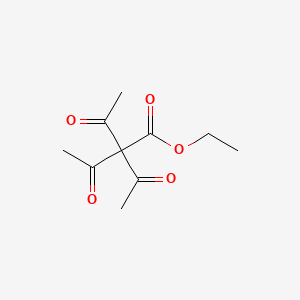
CID 101289950
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 101289950 is an organolead compound with the chemical formula (CH₃)₃PbC(CH₃)₃ It is a tetraalkyllead compound, where the lead atom is bonded to three methyl groups and one neopentyl group
Métodos De Preparación
The synthesis of CID 101289950 typically involves the reaction of lead tetraacetate with neopentylmagnesium bromide in the presence of a suitable solvent. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
CID 101289950 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of lead.
Substitution: It can undergo substitution reactions where one or more of the alkyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
CID 101289950 has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Research into the biological effects of organolead compounds often involves this compound to study its toxicity and interaction with biological molecules.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which CID 101289950 exerts its effects involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The molecular targets include various enzymes involved in metabolic pathways, leading to altered cellular processes and potential toxicity.
Comparación Con Compuestos Similares
CID 101289950 can be compared with other tetraalkyllead compounds such as tetramethyllead and tetraethyllead. While all these compounds share a similar core structure, this compound is unique due to the presence of the bulky neopentyl group, which affects its reactivity and physical properties. This uniqueness makes it suitable for specific applications where other tetraalkyllead compounds may not be as effective.
Similar compounds include:
Tetramethyllead: (CH₃)₄Pb
Tetraethyllead: (C₂H₅)₄Pb
Trimethyllead chloride: (CH₃)₃PbCl
Each of these compounds has distinct properties and applications, making this compound a valuable addition to the family of organolead compounds.
Propiedades
Número CAS |
17544-69-3 |
|---|---|
Fórmula molecular |
C8H23Pb |
Peso molecular |
326.472 |
Nombre IUPAC |
2,2-dimethylpropane;lead;methane |
InChI |
InChI=1S/C5H11.3CH4.Pb/c1-5(2,3)4;;;;/h1H2,2-4H3;3*1H4; |
Clave InChI |
XBBKQJKLNLYTEH-UHFFFAOYSA-N |
SMILES |
C.C.C.CC(C)(C)[CH2].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)

![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)
![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)

![(1S,9S,10S)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B579394.png)


![trimethyl-[[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]silane](/img/structure/B579397.png)

![(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one](/img/structure/B579401.png)
![(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol](/img/structure/B579403.png)
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579404.png)
